1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one
Description
1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one is a nitropentanone derivative featuring a 4-chlorophenyl group at position 1 and both methyl and nitro substituents at position 4 of the pentanone backbone. The nitro group in the target compound is a strong electron-withdrawing substituent, which may enhance reactivity in chemical transformations or interactions with biological targets.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-methyl-4-nitropentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,14(16)17)8-7-11(15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSZPAULIUOPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)C1=CC=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one typically involves the nitration of 4-chlorophenyl-4-methylpentan-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 1-(4-Aminophenyl)-4-methyl-4-nitropentan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Scientific Research Applications
1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to the compound’s binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one with structurally or functionally related compounds, emphasizing substituent effects on properties and bioactivity.
Structural Analogues in Agrochemical Context
- 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one ():
- Structure : Ketone at C3, 4-chlorophenyl at C1, and two methyl groups at C3.
- Application : Key intermediate in pesticide synthesis.
- Comparison : The absence of a nitro group and the ketone’s position (C3 vs. C1) likely reduce its electrophilicity compared to the target compound. Methyl groups may enhance steric hindrance, affecting reaction pathways .
Chalcone Derivatives with Cytotoxic Activity
Chalcones such as (E)-1-(4-chlorophenyl)-3-p-tolyprop-2-en-1-on (compound 1 in –7) share the 4-chlorophenyl motif but feature a propenone bridge instead of a pentanone backbone:
- Structure : 4-Chlorophenyl linked via α,β-unsaturated ketone to p-tolyl.
- Cytotoxicity : Low activity (IC₅₀ = 1,484.75 μg/mL against MCF-7 cells), contrasting with brominated analogues (e.g., IC₅₀ = 22.41 μg/mL for compound 4). Halogen position (4-Cl vs. 3-Br) and substituents (isopropyl) significantly influence potency .
- However, the absence of an α,β-unsaturated system could reduce interactions with cellular targets like kinases or tubulin.
Computational Insights from Chalcone Derivatives
- (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) ():
- Structure : Chalcone with 4-chlorophenyl and 2-hydroxyphenyl groups.
- Properties : DFT studies (B3LYP/6-311G(d,p)) reveal intramolecular hydrogen bonding and charge transfer, influencing electronic behavior.
- Comparison : The hydroxyl group in 4CPHPP enhances hydrogen-bonding capacity, whereas the target compound’s nitro group may prioritize dipole interactions or π-stacking .
Biological Activity
1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one, an organic compound with the chemical formula C13H14ClN1O2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Overview of Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has been investigated for its effectiveness against various microbial strains, showing promising results in inhibiting growth.
- Anticancer Activity : Preliminary studies suggest that it may have potential as an anticancer agent, affecting cellular pathways related to tumor growth and proliferation .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Targeting Enzymatic Pathways : Similar compounds have been shown to interact with specific enzymatic pathways that are crucial for microbial survival and cancer cell proliferation.
- Binding Affinity Studies : Molecular simulations suggest that the compound fits well into active sites of target proteins, potentially leading to lower binding free energy and enhanced biological activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-4-methylpentan-1-one | Lacks nitro group | Reduced antimicrobial activity |
| 1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one | Bromine instead of chlorine | Variations in reactivity |
| 1-(4-Chlorophenyl)-4-methyl-4-nitrobutan-1-one | Shorter carbon chain | Altered physical properties |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains indicated that this compound inhibited growth at concentrations lower than those required for many standard antibiotics. This suggests a potential for use in treating resistant bacterial infections .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that the compound could induce apoptosis (programmed cell death) in a dose-dependent manner. This effect was linked to the activation of caspases, which are critical in the apoptosis signaling pathway .
- Pharmacokinetic Evaluation : A pharmacokinetic study revealed favorable absorption characteristics in animal models, indicating that the compound may be metabolically stable and exhibit a suitable profile for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
